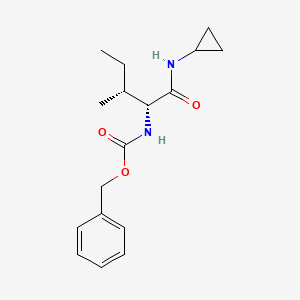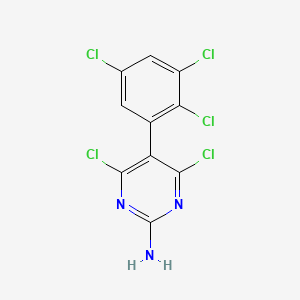
4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a pyrimidine ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with 2,3,5-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common. This helps in scaling up the production while maintaining the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation can produce pyrimidine N-oxides.
Applications De Recherche Scientifique
4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of multiple chlorine atoms and the pyrimidine ring structure allows it to form strong interactions with biological targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-amine
- 2,4,6-Trichloropyrimidine
Uniqueness
4,6-Dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine is unique due to the presence of the 2,3,5-trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals that require this unique structural motif.
Propriétés
Formule moléculaire |
C10H4Cl5N3 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4,6-dichloro-5-(2,3,5-trichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H4Cl5N3/c11-3-1-4(7(13)5(12)2-3)6-8(14)17-10(16)18-9(6)15/h1-2H,(H2,16,17,18) |
Clé InChI |
NPWNYNMXAXIHAS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C2=C(N=C(N=C2Cl)N)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
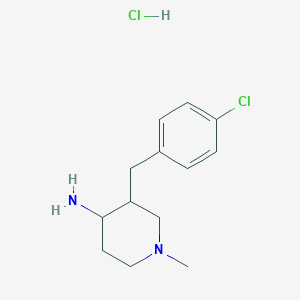

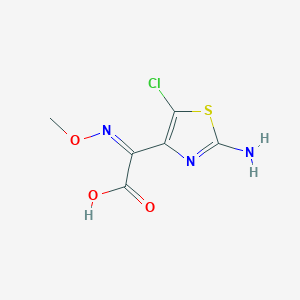
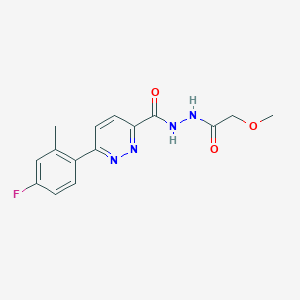
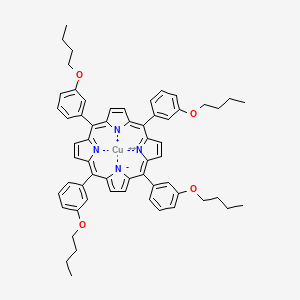


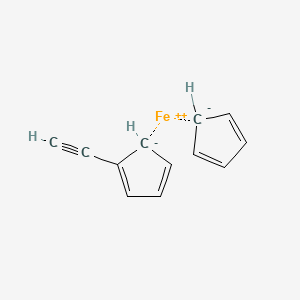
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)


